molecular formula C15H16FN5O B2721857 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2415603-56-2

2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2721857
CAS No.: 2415603-56-2
M. Wt: 301.325
InChI Key: KIPNFDMUNLREJV-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic compound featuring a pyrimidine core linked to a fluorinated pyridine ring via a piperazine carbonyl linker. This specific molecular architecture is representative of a privileged scaffold in medicinal chemistry, known for its potential to interact with a range of biological targets. Compounds incorporating the piperazin-1-ylpyrimidine motif have been identified as potent agonists for receptors like GPR119, which is a target for the treatment of type 2 diabetes and obesity . Furthermore, analogous structures where a pyrimidine is connected to a piperazine have been developed into sophisticated kinase inhibitors, demonstrating potent antitumor activity in preclinical assays by targeting enzymes such as Src and Abl . The presence of the fluorine atom on the pyridine ring is a common bioisostere strategy to optimize a compound's pharmacokinetic profile by enhancing metabolic stability and membrane permeability. This chemical template serves as a valuable intermediate for researchers in drug discovery, providing a versatile core structure for the synthesis and evaluation of novel bioactive molecules for various therapeutic areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c1-11-9-13(19-10-12(11)16)14(22)20-5-7-21(8-6-20)15-17-3-2-4-18-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPNFDMUNLREJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 5-Fluoro-4-methylpyridine-2-carboxylic acid: This can be synthesized from 2-amino-5-methylpyridine via diazotization and subsequent fluorination.

    Formation of 5-Fluoro-4-methylpyridine-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Coupling with piperazine: The acid chloride is reacted with piperazine to form the piperazinyl derivative.

    Cyclization with pyrimidine: Finally, the piperazinyl derivative is cyclized with a pyrimidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyrimidine ring.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the rings.

Scientific Research Applications

Research indicates that this compound exhibits several noteworthy biological activities:

Anticancer Activity

Compounds structurally similar to 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine have shown promising anticancer properties. Studies demonstrate that piperazine derivatives can inhibit the proliferation of various cancer cell lines, including:

  • L1210 mouse leukemia cells : Compounds have shown IC₅₀ values in the nanomolar range, indicating potent cytotoxicity.

The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, enhanced by the fluorinated pyridine moiety which increases binding affinity and selectivity.

Monoamine Oxidase Inhibition

This compound has also been studied for its potential as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. This is relevant for treating neurodegenerative disorders. Similar compounds have demonstrated IC₅₀ values as low as 0.013 µM , indicating strong inhibitory activity.

Inhibition of Cancer Cell Proliferation

A series of studies evaluated the cytotoxic effects of piperazine derivatives against cancer cell lines. Notable findings include:

  • Structural modifications significantly impacted cytotoxicity profiles.
  • Certain analogs exhibited greater potency than established chemotherapeutics like bleomycin .

Neuroprotective Effects

In research focused on MAO inhibitors, compounds similar to this one demonstrated reversible and competitive inhibition characteristics, suggesting their potential as neuroprotective agents.

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The target compound’s 5-fluoro-4-methylpyridine-2-carbonyl group introduces steric and electronic effects distinct from sulfur/sulfonyl (Compounds 21, 10) or ether-linked (Compounds 22, 25) substituents. These differences influence solubility, metabolic stability, and receptor affinity.
  • Synthetic Efficiency : Higher yields (e.g., 87% for Compound 21) correlate with less sterically hindered substituents, whereas bulkier groups (e.g., sulfonyl in Compound 10) reduce yields but enhance thermal stability (higher melting points) .

Pharmacological and Enzymatic Comparisons

CYP2D6 Inhibition

The target compound’s structural analog, SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine), is a potent mechanism-based CYP2D6 inhibitor. Key parameters include:

  • Human Liver Microsomes : $ KI = 4.8 \, \mu\text{M} $, $ k{\text{inact}} = 0.14 \, \text{min}^{-1} $.
  • Recombinant CYP2D6 : $ KI = 0.55 \, \mu\text{M} $, $ k{\text{inact}} = 0.32 \, \text{min}^{-1} $.
    SCH 66712 exhibits 5–10-fold selectivity over CYP3A4, CYP2C9, and CYP2C19 .

Comparison :

  • The target compound’s 5-fluoro-4-methylpyridine-2-carbonyl group may enhance CYP2D6 affinity compared to SCH 66712’s imidazole-methyl substituent, but this requires experimental validation.
  • Sulfur-containing analogs (e.g., Compound 21) are less likely to inhibit CYP enzymes due to reduced electrophilicity compared to carbonyl or sulfonyl groups .

Receptor Binding

Piperazine-pyrimidine derivatives often target dopamine or serotonin receptors. For example:

  • Haloperidol analogs (e.g., Compound 24) retain affinity for D$_2$ receptors but with reduced extrapyramidal side effects due to modified substituents .
  • The target compound’s pyridine-carbonyl group may favor interactions with adenosine or kinase receptors, a hypothesis supported by the prevalence of similar motifs in kinase inhibitors .

Biological Activity

2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17F2N5O2C_{16}H_{17}F_2N_5O_2 with a molecular weight of approximately 349.34 g/mol. The structural components include a piperazine moiety, a pyrimidine ring, and a fluorinated pyridine derivative, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H17F2N5O2
Molecular Weight349.34 g/mol
IUPAC Name5-fluoro-2-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
CAS Number2549005-78-7

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing piperazine and pyrimidine structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. In vitro assays demonstrated that these compounds could induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. The presence of the fluorinated pyridine moiety enhances the interaction with microbial targets, leading to increased efficacy against both gram-positive and gram-negative bacteria. Studies suggest that these derivatives can disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity, particularly in pathways related to cancer growth and inflammation.
  • Cell Membrane Interaction : The piperazine portion may facilitate interactions with cellular membranes, enhancing uptake and bioavailability .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications on the piperazine and pyrimidine rings can significantly influence its biological activity. For example:

  • Fluorination : The presence of fluorine atoms has been associated with increased potency due to enhanced binding affinity to target proteins.
  • Piperazine Substituents : Variations in the substituents on the piperazine ring can alter pharmacokinetic properties, including solubility and metabolic stability .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Breast Cancer Models : In studies involving MCF-7 cells, compounds with similar structures displayed a synergistic effect when combined with doxorubicin, leading to enhanced cytotoxicity compared to either agent alone .
  • Antibacterial Testing : Compounds structurally related to this compound were tested against resistant strains of bacteria, demonstrating significant inhibitory effects.

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